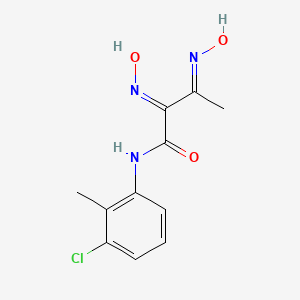
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide is a synthetic organic compound that belongs to the class of hydroxyimino derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method might include the condensation of 3-chloro-2-methylaniline with a suitable dicarbonyl compound, followed by the introduction of hydroxyimino groups through oximation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert hydroxyimino groups to amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might exhibit biological activity, such as antimicrobial or anticancer properties. Researchers could explore its potential as a lead compound for drug development, studying its interactions with biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide would depend on its specific applications. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide include other hydroxyimino derivatives and substituted anilines. Examples might include:
- N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide
- N-(3-chloro-2-methylphenyl)-3-hydroxyiminopropanamide
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of two hydroxyimino groups. This unique structure could confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C11H12ClN3O3 |
|---|---|
Molekulargewicht |
269.68 g/mol |
IUPAC-Name |
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide |
InChI |
InChI=1S/C11H12ClN3O3/c1-6-8(12)4-3-5-9(6)13-11(16)10(15-18)7(2)14-17/h3-5,17-18H,1-2H3,(H,13,16)/b14-7+,15-10+ |
InChI-Schlüssel |
ZUMDPIAOTGGJFT-IXQOFYBQSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=N/O)/C(=N/O)/C |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=NO)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


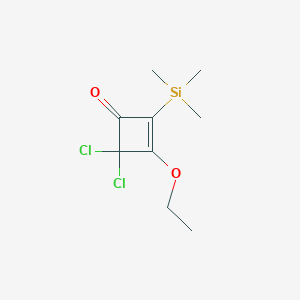
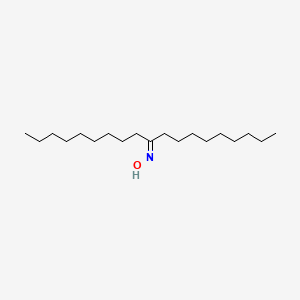
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
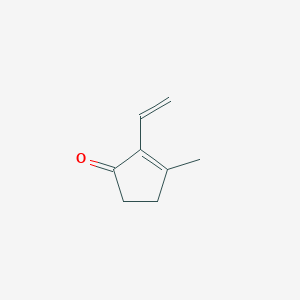
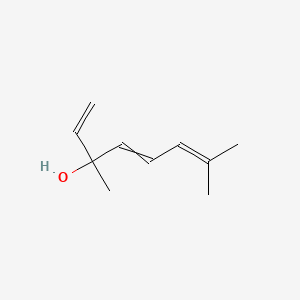

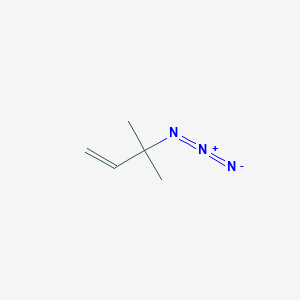
![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)

![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)

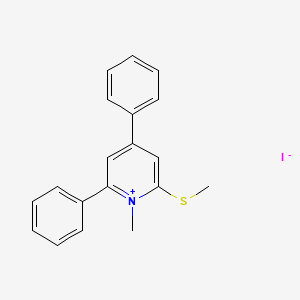

![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
